4-(Difluoromethoxy)biphenyl
Overview
Description
4-(Difluoromethoxy)biphenyl is an organic compound with the molecular formula C13H10F2O It consists of a biphenyl structure substituted with a difluoromethoxy group at the para position
Mechanism of Action
Target of Action
A similar compound, 3-cyclopropylmethoxy-4-(difluoromethoxy) benzoic acid (dgm), has been studied for its effects on pulmonary fibrosis . It targets the Transforming Growth Factor-β1 (TGF-β1) induced epithelial–mesenchymal transformation (EMT) of type 2 lung epithelial cells . EMT plays a key role in the pathogenesis of pulmonary fibrosis .
Mode of Action
The related compound dgm inhibits the expression of proteins such as α-sma, vimentin, and collagen ⅰ and increases the expression of e-cadherin . This suggests that 4-(Difluoromethoxy)biphenyl might interact with its targets in a similar manner, leading to changes in protein expression.
Biochemical Pathways
The related compound dgm has been shown to affect the tgf-β1/smad pathway, which plays a crucial role in fibrosis .
Result of Action
The related compound dgm has been shown to attenuate tgf-β1-induced emt in a549 cells and bleomycin-induced pulmonary fibrosis in rats .
Action Environment
It is known that the outcomes of chemical reactions can be restricted by the reaction environment .
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method is the reaction of 4-hydroxybiphenyl with difluoromethylating agents such as difluoromethyltri(n-butyl)ammonium chloride under basic conditions . The reaction proceeds through the formation of a difluorocarbene intermediate, which then reacts with the phenolic oxygen to form the difluoromethoxy group.
Industrial Production Methods: Industrial production of 4-(Difluoromethoxy)biphenyl may involve similar synthetic routes but optimized for large-scale production. This includes the use of efficient difluoromethylating agents and catalysts to ensure high yields and purity. The reaction conditions are carefully controlled to minimize by-products and maximize the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions: 4-(Difluoromethoxy)biphenyl can undergo various chemical reactions, including:
Substitution Reactions: The difluoromethoxy group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.
Oxidation and Reduction: The biphenyl core can undergo oxidation and reduction reactions, altering the electronic properties of the compound.
Cross-Coupling Reactions: The biphenyl structure allows for cross-coupling reactions, such as Suzuki-Miyaura coupling, to introduce additional functional groups.
Common Reagents and Conditions:
Difluoromethylating Agents: Difluoromethyltri(n-butyl)ammonium chloride is commonly used for introducing the difluoromethoxy group.
Major Products: The major products of these reactions depend on the specific reagents and conditions used. For example, cross-coupling reactions can yield various substituted biphenyl derivatives with different functional groups.
Scientific Research Applications
4-(Difluoromethoxy)biphenyl has several applications in scientific research:
Comparison with Similar Compounds
4-(Trifluoromethoxy)biphenyl: Similar in structure but with a trifluoromethoxy group instead of a difluoromethoxy group. It exhibits different electronic properties and reactivity.
4-Methoxybiphenyl: Lacks the fluorine atoms, resulting in different chemical and biological properties.
Uniqueness: 4-(Difluoromethoxy)biphenyl is unique due to the presence of the difluoromethoxy group, which imparts distinct electronic and steric effects. These effects influence the compound’s reactivity and interactions with biological targets, making it a valuable compound in various research and industrial applications .
Properties
IUPAC Name |
1-(difluoromethoxy)-4-phenylbenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10F2O/c14-13(15)16-12-8-6-11(7-9-12)10-4-2-1-3-5-10/h1-9,13H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QPQOBTBELMMKJE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)OC(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10F2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90570929 | |
Record name | 4-(Difluoromethoxy)-1,1'-biphenyl | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90570929 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
175838-98-9 | |
Record name | 4-(Difluoromethoxy)-1,1'-biphenyl | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90570929 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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